molecular formula C21H26N2O2 B2828522 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 449749-62-6

2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2828522
CAS No.: 449749-62-6
M. Wt: 338.451
InChI Key: AVFVNTXCNAXJRO-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a phenoxy ether linkage and a phenylpiperidine group, a structural motif found in compounds with various bioactive properties. While specific biological data for this exact molecule is not fully established in the public domain, its core structure is closely related to other well-characterized research chemicals. For instance, analogous compounds containing the piperidin-1-ylphenyl group are investigated for their potential as enzyme inhibitors and for protein-binding studies . Similarly, N-phenethylpiperidine scaffolds are recognized as key intermediates in the synthesis of pharmacologically active molecules . Researchers can leverage this high-purity compound as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for novel bioactivity screening. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-17-8-4-5-9-20(17)25-16-21(24)22-18-10-12-19(13-11-18)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFVNTXCNAXJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The 2-ethylphenol is then reacted with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2-ethylphenoxy)acetic acid with 4-(piperidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of 2-(2-carboxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone may exhibit anticancer properties. For instance, compounds structurally related to this molecule have been studied for their ability to inhibit androgen receptor functions in prostate cancer cells, suggesting potential therapeutic applications in oncology .

Neuropharmacology : The compound's piperazine moiety is known for its interactions with neurotransmitter receptors. Studies have explored its potential as a ligand for various receptors, indicating possible applications in treating neurological disorders such as depression or anxiety.

Biological Studies

Ligand Development : Due to its ability to bind to biological receptors, 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can serve as a lead compound for developing new drugs targeting specific biological pathways. Its mechanism of action may involve modulating receptor activity, which is crucial in drug design and development.

Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Industrial Applications

Specialty Chemicals Production : In industrial settings, 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can be utilized as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it suitable for producing specialty chemicals used in various applications, including agrochemicals and polymers.

Case Study 1: Anticancer Research

A study published in Endocrinology demonstrated that derivatives of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone inhibited androgen receptor functions in castration-resistant prostate cancer cells. This finding supports the potential use of this compound in developing new cancer therapies aimed at targeting hormone-dependent pathways .

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects of piperazine derivatives highlighted the potential of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone as a novel treatment for anxiety disorders. The study indicated that the compound could act on serotonin receptors, providing a basis for further exploration in psychiatric medicine .

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Phenoxy Substituent Aryl Group Molecular Weight (g/mol) Key Features Biological Activity (If Reported) References
Target Compound : 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide 2-ethylphenoxy 4-(piperidin-1-yl)phenyl 338.44 (calculated) Ethyl at ortho position; piperidine ring Not explicitly reported -
B1 () 3-hydroxy-5-methylphenoxy 4-nitrophenyl ~330 (estimated) Nitro group; phenolic hydroxyl Optical properties studied
B2 () 3-hydroxy-5-methylphenoxy 4-(trifluoromethyl)phenyl ~356 (estimated) Trifluoromethyl group; electron-withdrawing Optical properties studied
2-[4-(Piperidin-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide () 4-(piperidin-1-ylsulfonyl)phenoxy 2-(trifluoromethyl)phenyl 444.46 (calculated) Sulfonyl-piperidine bridge; trifluoromethyl Not reported
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () 4-methoxyphenyl 4-(4-methylpiperidin-1-ylsulfonyl)phenyl 414.49 (calculated) Methoxy group; sulfonyl-piperidine Not reported
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide () - 4-(morpholine-4-sulfonyl)phenyl 377.47 (calculated) Morpholine sulfonyl; dual heterocycles Not reported
2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide () - 4-(piperidin-1-yl)phenyl 332.42 Thiazolidinone ring; imino group Potential kinase inhibition (hypothetical)
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () 2-ethylphenoxy 2-methyl-4-(pyrrolidin-1-yl)phenyl 338.44 Pyrrolidine vs. piperidine; methyl substituent Acute toxicity (Category 4 oral)

Substituent Effects on Physicochemical and Pharmacological Properties

Phenoxy Substituents: Ethyl vs. Electron-Withdrawing Groups: B2’s trifluoromethyl and B1’s nitro groups reduce electron density on the aryl ring, which could alter binding interactions in receptor pockets .

Aryl Amine Modifications: Piperidine vs. Pyrrolidine: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), possibly affecting receptor selectivity .

Biological Activity Trends: Opioid Receptor Modulation: Methoxyacetylfentanyl () shares a piperidine-acetamide core and demonstrates potent opioid activity, suggesting structural motifs critical for receptor binding . Anticancer Potential: Isatin-derived acetamides () with piperidine groups (e.g., compound 5c) show pro-apoptotic effects in leukemia models, highlighting the scaffold’s versatility .

Q & A

Basic: What are the standard synthetic routes for 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between phenoxyacetic acid derivatives and substituted anilines.
  • Piperidine ring functionalization using sulfonylation or alkylation reagents.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimization strategies include:
  • Design of Experiments (DOE) to adjust temperature, solvent polarity, and stoichiometry.
  • Real-time monitoring with TLC or HPLC to track intermediate formation .

Basic: What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy (¹H, ¹³C): Assigns proton environments (e.g., ethylphenoxy CH₃ vs. piperidine CH₂) and confirms aromatic substitution patterns .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine or acetamide moieties .

Basic: What initial biological screening assays are appropriate for evaluating its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Control for Purity: Re-test compounds after rigorous purification (e.g., HPLC) to rule out impurities .
  • Standardize Assay Conditions: Use consistent cell lines, buffer pH, and incubation times .
  • Orthogonal Assays: Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .

Advanced: What computational methods aid in predicting its pharmacokinetic properties and target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ion channels or enzymes .
  • ADMET Prediction: Tools like SwissADME assess logP, solubility, and cytochrome P450 inhibition .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100+ ns to identify critical residues in binding pockets .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the phenoxy and piperidine moieties?

Methodological Answer:

  • Analog Synthesis: Modify the ethyl group on the phenoxy ring to isopropyl or halogen substituents .
  • Piperidine Substitutions: Introduce methyl or fluorine groups to alter steric/electronic profiles .
  • Bioactivity Correlation: Use IC₅₀ values from kinase assays to map substituent effects .

Advanced: What strategies mitigate toxicity concerns while maintaining bioactivity?

Methodological Answer:

  • Structural Modifications: Replace the sulfonyl group with carbamate to reduce hepatotoxicity .
  • In Vitro Toxicity Screening: Use MTT assays for cytotoxicity and Ames tests for mutagenicity .
  • Metabolite Identification: LC-MS/MS to detect reactive intermediates that may cause off-target effects .

Advanced: How to analyze conflicting results in receptor binding assays?

Methodological Answer:

  • Assay Validation: Confirm receptor expression levels in cell lines via Western blot .
  • Competitive Binding Curves: Generate Schild plots to distinguish competitive vs. allosteric effects .
  • Statistical Models: Apply ANOVA or mixed-effects models to account for inter-experimental variability .

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